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Compound of Interest

Compound Name: Diberal, (-)-

Cat. No.: B12777551 Get Quote

A thorough investigation into the neuropharmacological agent referred to as "Diberal, (-)-"
reveals no compound matching this name within scientific literature or chemical databases. The

term "Diberal" appears to be a brand name for the drug Cinnarizine in some regions, a

medication primarily used to treat nausea, vomiting, motion sickness, and vertigo. There is no

evidence of a specific "(-)-" enantiomer of a compound named Diberal being a distinct focus of

neuropharmacological research.

This guide will proceed by focusing on Cinnarizine, the likely subject of the query, to provide a

comprehensive overview of its discovery, history, and neuropharmacological profile for

researchers, scientists, and drug development professionals.

Cinnarizine: A First-Generation Antihistamine with
Diverse Actions
Cinnarizine was first synthesized by Janssen Pharmaceutica in 1955. It is a

diphenylmethylpiperazine derivative and is classified as a first-generation antihistamine and a

calcium channel blocker. Its therapeutic effects are primarily attributed to its ability to inhibit the

influx of calcium into smooth muscle cells and its antagonism of various neurotransmitter

receptors.

Mechanism of Action
Cinnarizine's primary mechanism of action involves the blockade of L-type voltage-gated

calcium channels. This action prevents the influx of calcium into vascular smooth muscle cells,
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leading to vasodilation, particularly in cerebral blood vessels. This effect is believed to underlie

its use in treating vertigo and other vestibular disorders by improving microcirculation in the

inner ear.

In addition to its calcium channel blocking activity, Cinnarizine is a potent antagonist at

histamine H1 receptors. This antihistaminergic action contributes to its antiemetic properties

and its effectiveness in managing motion sickness.

Furthermore, Cinnarizine has been shown to interact with other receptors, including dopamine

D2 receptors, although with lower affinity. This interaction may contribute to some of its side

effects, such as drowsiness and, in rare cases, drug-induced parkinsonism with long-term use.

Signaling Pathways
The signaling pathways affected by Cinnarizine are multifaceted due to its interaction with

multiple targets. Its blockade of L-type calcium channels directly interferes with calcium-

dependent signaling cascades that are crucial for smooth muscle contraction. Its antagonism of

H1 receptors prevents the Gq/11-coupled activation of phospholipase C, thereby inhibiting the

production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which are key second

messengers in histamine-mediated cellular responses.
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Caption: Cinnarizine's multi-target signaling pathways.

Quantitative Data: Receptor Binding and
Pharmacokinetics
The following tables summarize key quantitative data for Cinnarizine.

Table 1: Receptor Binding Affinities of Cinnarizine

Receptor Binding Affinity (Ki, nM)

Histamine H1 46

L-type Calcium Channel (Verapamil site) 280

Dopamine D2 1230

Data are representative values from various in vitro studies and may vary depending on the

experimental conditions.

Table 2: Pharmacokinetic Properties of Cinnarizine

Parameter Value

Bioavailability Variable (low)

Protein Binding ~91%

Metabolism Extensive (hepatic)

Half-life 3-6 hours

Excretion Primarily in feces

Key Experimental Protocols
The characterization of Cinnarizine's neuropharmacological profile has relied on a variety of

standard experimental techniques.
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Radioligand Binding Assays
Objective: To determine the binding affinity of Cinnarizine for various receptors.

General Protocol:

Membrane Preparation: Homogenize tissue (e.g., brain cortex for H1 receptors) in a suitable

buffer and centrifuge to isolate cell membranes.

Incubation: Incubate the membrane preparation with a specific radioligand (e.g.,

[3H]pyrilamine for H1 receptors) and varying concentrations of Cinnarizine.

Separation: Separate bound from free radioligand by rapid filtration.

Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

Data Analysis: Calculate the IC50 (concentration of Cinnarizine that inhibits 50% of specific

binding) and convert it to a Ki (inhibition constant) value using the Cheng-Prusoff equation.
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Caption: Workflow for a radioligand binding assay.

In Vitro Functional Assays: Calcium Influx Measurement
Objective: To assess the functional effect of Cinnarizine on calcium channel activity.

General Protocol:
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Cell Culture: Culture a suitable cell line expressing L-type calcium channels (e.g., vascular

smooth muscle cells).

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

Baseline Measurement: Measure baseline fluorescence.

Depolarization: Depolarize the cells with a high concentration of potassium chloride (KCl) to

open voltage-gated calcium channels.

Treatment: Pre-incubate cells with varying concentrations of Cinnarizine before

depolarization.

Fluorescence Measurement: Measure the change in fluorescence upon depolarization in the

presence and absence of Cinnarizine.

Data Analysis: Quantify the inhibition of the calcium influx by Cinnarizine and determine its

IC50.

In conclusion, while the search for "Diberal, (-)-" did not yield a specific neuropharmacological

agent, the investigation into its likely counterpart, Cinnarizine, reveals a well-characterized drug

with a rich history and a complex mechanism of action. Its dual role as a calcium channel

blocker and antihistamine provides a clear rationale for its clinical applications. For

researchers, Cinnarizine serves as an interesting case study of a multi-target drug and

highlights the importance of precise nomenclature in scientific communication.

To cite this document: BenchChem. [Unraveling "Diberal": A Case of Mistaken Identity in
Neuropharmacology]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12777551#diberal-discovery-and-history-in-
neuropharmacology]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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